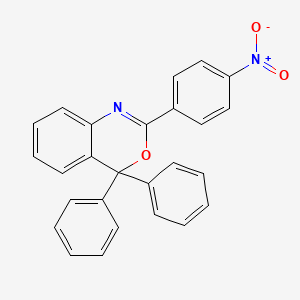![molecular formula C15H19ClN4O4 B11554327 (3E)-N-tert-butyl-3-{2-[(3-chloro-4-nitrophenyl)carbonyl]hydrazinylidene}butanamide](/img/structure/B11554327.png)
(3E)-N-tert-butyl-3-{2-[(3-chloro-4-nitrophenyl)carbonyl]hydrazinylidene}butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3E)-N-tert-butyl-3-{2-[(3-chloro-4-nitrophenyl)carbonyl]hydrazinylidene}butanamide is a complex organic compound characterized by its unique structure, which includes a tert-butyl group, a hydrazinylidene moiety, and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-N-tert-butyl-3-{2-[(3-chloro-4-nitrophenyl)carbonyl]hydrazinylidene}butanamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of tert-butylamine with a suitable hydrazine derivative, followed by the introduction of the nitrophenyl group through a coupling reaction. The reaction conditions often require the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(3E)-N-tert-butyl-3-{2-[(3-chloro-4-nitrophenyl)carbonyl]hydrazinylidene}butanamide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Major Products
The major products formed from these reactions include nitro derivatives, amine derivatives, and various substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(3E)-N-tert-butyl-3-{2-[(3-chloro-4-nitrophenyl)carbonyl]hydrazinylidene}butanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (3E)-N-tert-butyl-3-{2-[(3-chloro-4-nitrophenyl)carbonyl]hydrazinylidene}butanamide exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, its nitrophenyl group may interact with oxidative enzymes, leading to the generation of reactive oxygen species that can induce cellular responses.
Comparison with Similar Compounds
Similar Compounds
4,4’-Dichlorobenzophenone: Shares structural similarities with the nitrophenyl group.
Ammonium thiocyanate: Contains a similar hydrazinylidene moiety.
Uniqueness
(3E)-N-tert-butyl-3-{2-[(3-chloro-4-nitrophenyl)carbonyl]hydrazinylidene}butanamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Its tert-butyl group provides steric hindrance, affecting its interaction with other molecules, while the nitrophenyl and hydrazinylidene groups contribute to its diverse chemical behavior.
Properties
Molecular Formula |
C15H19ClN4O4 |
|---|---|
Molecular Weight |
354.79 g/mol |
IUPAC Name |
N-[(E)-[4-(tert-butylamino)-4-oxobutan-2-ylidene]amino]-3-chloro-4-nitrobenzamide |
InChI |
InChI=1S/C15H19ClN4O4/c1-9(7-13(21)17-15(2,3)4)18-19-14(22)10-5-6-12(20(23)24)11(16)8-10/h5-6,8H,7H2,1-4H3,(H,17,21)(H,19,22)/b18-9+ |
InChI Key |
VFASKSMFFZCOPT-GIJQJNRQSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)C1=CC(=C(C=C1)[N+](=O)[O-])Cl)/CC(=O)NC(C)(C)C |
Canonical SMILES |
CC(=NNC(=O)C1=CC(=C(C=C1)[N+](=O)[O-])Cl)CC(=O)NC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-methoxy-N-(3-{[(2E)-2-{2-[(2-nitrobenzyl)oxy]benzylidene}hydrazinyl]carbonyl}phenyl)benzamide](/img/structure/B11554251.png)
![2-[(E)-[(4-Methylphenyl)imino]methyl]phenyl 4-chlorobenzoate](/img/structure/B11554262.png)
![(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl phenyl[(phenylcarbonyl)amino]acetate](/img/structure/B11554278.png)
![N-(2,5-Dimethylphenyl)-1-{N'-[(E)-[4-(propan-2-YL)phenyl]methylidene]hydrazinecarbonyl}formamide](/img/structure/B11554281.png)

![N-({N'-[(E)-(2-Hydroxy-3,5-dinitrophenyl)methylidene]hydrazinecarbonyl}methyl)-2,2-diphenylacetamide](/img/structure/B11554288.png)
![2-methoxy-4-[(E)-(2-{[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetyl}hydrazinylidene)methyl]phenyl 2-chlorobenzoate](/img/structure/B11554295.png)
![4-[(E)-({2-[(4-Chlorophenyl)formamido]acetamido}imino)methyl]-2-methoxyphenyl 2-bromobenzoate](/img/structure/B11554297.png)
![4,5-dimethyl-2-[(E)-{[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol](/img/structure/B11554300.png)
![2-(2-chlorophenyl)-5,8-dinitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B11554302.png)
![2-[(4-Bromophenyl)(5-methylthiophen-2-YL)methyl]-5-methylthiophene](/img/structure/B11554305.png)
![2-[(2,4-Dibromophenyl)amino]-N'-[(E)-(3-phenoxyphenyl)methylidene]acetohydrazide](/img/structure/B11554306.png)
![N'-[(E)-(5-bromo-2-hydroxy-3-iodophenyl)methylidene]-2-(2,4-dichlorophenoxy)acetohydrazide](/img/structure/B11554313.png)
![Methyl 4-({[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl)benzoate](/img/structure/B11554318.png)
